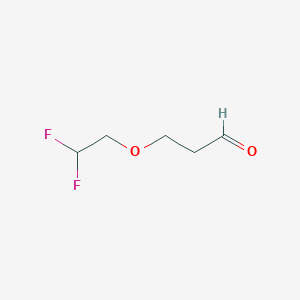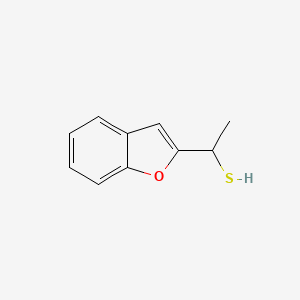![molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6](/img/structure/B2842707.png)
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a biochemical compound used for proteomics research . It has a molecular formula of C11H8ClN3O and a molecular weight of 233.65 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole consists of a pyrimidoindole core with a chlorine atom at the 4-position and a methoxy group at the 7-position .Physical And Chemical Properties Analysis
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole has a density of 1.5±0.1 g/cm³, a boiling point of 448.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 64.1±0.3 cm³, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Features
The synthesis of derivatives related to 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves innovative approaches to incorporate various functional groups, aiming to enhance their biological activity and selectivity. These derivatives are synthesized through various chemical reactions, demonstrating the versatility of the pyrimido[5,4-b]indole scaffold in medicinal chemistry. The structure-based discovery and synthesis of compounds demonstrate the importance of the pyrimido[5,4-b]indole core in obtaining compounds with high binding affinities to target proteins, showcasing the potential of these derivatives in drug discovery (Zhao et al., 2017).
Potential Applications in Medicinal Chemistry
The research on 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives highlights their potential applications in medicinal chemistry, particularly as inhibitors of specific proteins or pathways relevant to diseases such as cancer. For example, compounds containing the pyrimido[5,4-b]indole moiety have shown significant antitumor activity in various models, underscoring their potential as therapeutic agents. The detailed structural analysis of these compounds, through techniques such as cocrystal structure determination, provides insights into their mechanism of action, facilitating the design of more potent and selective inhibitors (Zhao et al., 2017).
Selectivity and Binding Affinity
The selectivity of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole derivatives towards specific targets is a critical aspect of their potential therapeutic value. Research findings indicate that these compounds can be highly selective inhibitors of BET proteins, which play a significant role in the regulation of gene expression. This selectivity is achieved through the careful design of the molecule, taking advantage of the unique binding pockets of these proteins. The high binding affinity and selectivity of these compounds make them promising candidates for further development as therapeutic agents (Zhao et al., 2017).
Zukünftige Richtungen
The potential of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole and similar compounds for the development of new antibiotics is being investigated. Additionally, some sugar-modified pyrimidoindole nucleosides have shown promising anti-HCV activities, suggesting potential future directions for antiviral drug development .
Eigenschaften
IUPAC Name |
4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFUWOBDUSDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

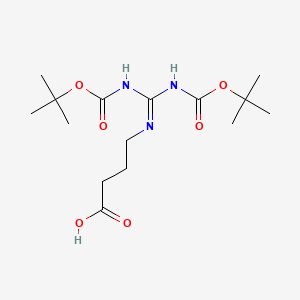

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
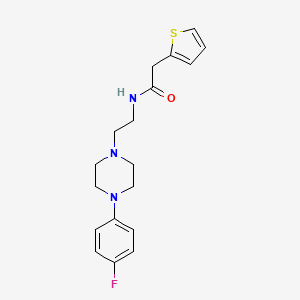
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
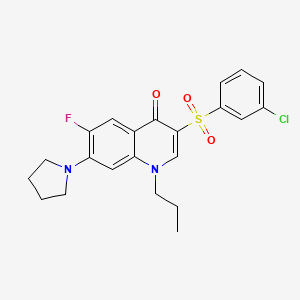

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)
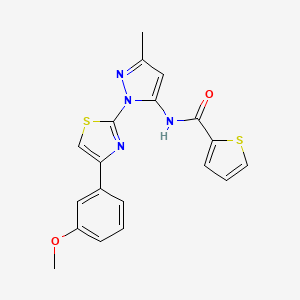
![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)

